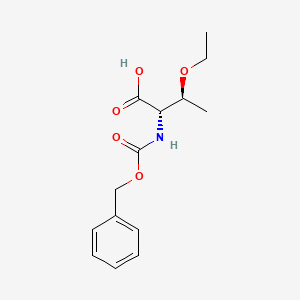

Cbz-allo-O-ethyl-L-Thr

Description

Cbz-allo-O-ethyl-L-Thr (Carbobenzyloxy-allo-O-ethyl-L-threonine) is a protected derivative of the non-proteinogenic amino acid allo-threonine. Its structure features:

- Cbz (Carbobenzyloxy) group: Protects the α-amino group, enhancing stability during peptide synthesis.

- O-ethyl group: Protects the hydroxyl side chain, reducing steric hindrance compared to bulkier groups like benzyl.

- allo configuration: The stereochemistry at the β-carbon is (2S,3S), distinguishing it from natural L-threonine (2S,3R).

This compound is primarily used in solid-phase peptide synthesis (SPPS) to incorporate allo-threonine residues while minimizing side reactions. The ethyl and Cbz groups are typically removed under mild acidic (e.g., TFA) or reductive (e.g., hydrogenolysis) conditions, respectively.

Propriétés

Formule moléculaire |

C14H19NO5 |

|---|---|

Poids moléculaire |

281.30 g/mol |

Nom IUPAC |

(2S,3S)-3-ethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C14H19NO5/c1-3-19-10(2)12(13(16)17)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m0/s1 |

Clé InChI |

DSLWCRVOGPJERI-JQWIXIFHSA-N |

SMILES isomérique |

CCO[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CCOC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-allo-O-ethyl-L-Thr typically involves the protection of the amino group of threonine using the carboxybenzyl (Cbz) group. This is achieved by reacting threonine with carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Cbz-allo-O-ethyl-L-Thr undergoes several types of chemical reactions, including:

Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Hydrogenation: Pd-C, H2

Substitution: Various alkyl or aryl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Applications De Recherche Scientifique

Cbz-allo-O-ethyl-L-Thr has several applications in scientific research:

Mécanisme D'action

The mechanism of action of Cbz-allo-O-ethyl-L-Thr involves the protection of the amino group of threonine, preventing it from participating in unwanted reactions during peptide synthesis. The Cbz group is stable under basic and acidic conditions but can be removed by hydrogenation, allowing for the selective deprotection of the amino group .

Comparaison Avec Des Composés Similaires

Research Findings and Practical Considerations

- Deprotection: The ethyl group can be cleaved under milder conditions (e.g., dilute HCl) than benzyl, which often requires harsher acids or hydrogenolysis.

- Stereochemical Purity: The allo configuration necessitates stringent chiral synthesis protocols to avoid epimerization, a challenge less pronounced in natural (2S,3R) analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.